![molecular formula C18H19ClN2O3S B5125359 N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5125359.png)
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which are involved in the signaling pathways of cytokine receptors. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokine receptors. By inhibiting JAK3, this compound blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the development and activation of T cells and B cells. This leads to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-2, IL-6, and tumor necrosis factor-alpha (TNF-α), in the serum and synovial fluid of patients with rheumatoid arthritis. This compound also reduces the number of activated T cells and B cells in the peripheral blood of patients with autoimmune diseases. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects on hematologic, renal, hepatic, or cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in cytokine signaling and autoimmune diseases. However, the use of this compound in lab experiments is limited by its high cost and low solubility in aqueous solutions. In addition, the specificity of this compound for JAK3 may limit its use in studying the role of other JAK family members in cytokine signaling.
Zukünftige Richtungen
There are several future directions for the development and use of N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of research is the identification of biomarkers that can predict the response to this compound in patients with autoimmune diseases. Another area of research is the combination of this compound with other drugs, such as biologics or small molecules, to enhance its efficacy and reduce the risk of adverse effects. Finally, the development of new JAK3 inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective treatments for autoimmune diseases.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves several steps, starting from the reaction of 3-chloro-2-methylphenylamine with 4-chlorobenzenesulfonyl chloride to form N-(3-chloro-2-methylphenyl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with 2-piperidinone to form this compound, which is the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of autoimmune diseases. In a phase II clinical trial, this compound was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, as well as improving physical function and quality of life. This compound has also been shown to be effective in the treatment of psoriasis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-16(19)5-4-6-17(13)20-25(23,24)15-10-8-14(9-11-15)21-12-3-2-7-18(21)22/h4-6,8-11,20H,2-3,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTULKRHZVILIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.